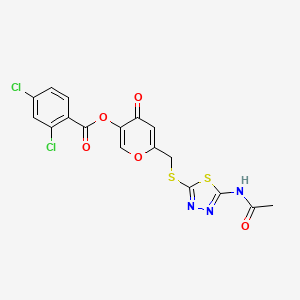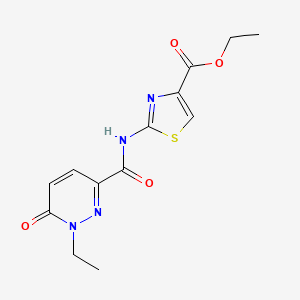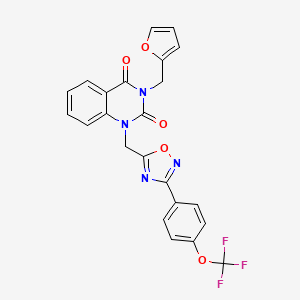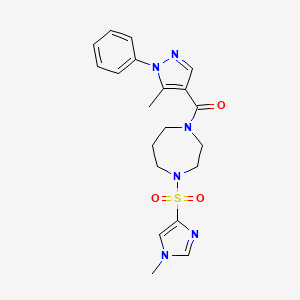
1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, also known as MPUP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. MPUP is a urea derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Chemical Synthesis and Characterization
Studies have focused on the synthesis and characterization of compounds structurally related to "1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea". For instance, research on phenolic derivatives from Wigandia urens identified compounds with weak activity against the chemokine receptor CCR5, highlighting the potential for chemical diversity and biological activity in this chemical space (Cao et al., 2003). Another study focused on the synthesis of p-aminobenzoic acid diamides, indicating the versatility of pyran-based structures in synthesizing complex organic molecules (Agekyan & Mkryan, 2015).
Applications in Pharmacology and Biochemistry
A notable application is in the development of internal standards for pharmacokinetics studies. Liang et al. (2020) synthesized a deuterium-labeled version of a structurally similar compound, demonstrating its utility in drug absorption and distribution studies (Liang et al., 2020). This underscores the relevance of such compounds in enhancing the accuracy of pharmacological research.
Molecular Structure and Interactions
Research into the molecular structure and hydrogen-bonded chains of related compounds, such as those studied by Abonía et al. (2007), provides insight into the potential for creating supramolecular structures based on urea derivatives. This has implications for materials science and nanotechnology, where the precise arrangement of molecules can lead to novel properties and applications (Abonía et al., 2007).
Antiproliferative and Medicinal Chemistry
Compounds within this chemical family have been explored for their antiproliferative effects on cancer cells. Kim et al. (2011) reported on the synthesis of analogs demonstrating competitive activities against certain cancer cell lines, highlighting the therapeutic potential of these molecules (Kim et al., 2011).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-17-4-2-14(3-5-17)10-19-18(23)21-16-11-20-22(13-16)12-15-6-8-25-9-7-15/h2-5,11,13,15H,6-10,12H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAMRHYXXLPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)






![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)



![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)
